Product packaging for Mucochloric acid(Cat. No.:CAS No. 87-56-9)

Mucochloric acid

Cat. No.: B1193151
CAS No.: 87-56-9
M. Wt: 168.96 g/mol
InChI Key: LUMLZKVIXLWTCI-UHFFFAOYSA-N
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Description

Historical Perspectives on Mucochloric Acid Chemistry

The study of this compound dates back to the late 19th century, with significant investigations conducted between 1880 and 1905 by chemists such as Hill and Simonis sci-hub.st. Early research focused on its preparation and basic chemical behavior. Methods for its synthesis included the reaction of beta,gamma-dichloropyromucic acid with bromine water or dilute nitric acid, and heating furfural (B47365) with manganese dioxide and hydrochloric acid drugfuture.comgoogle.com. These initial studies laid the groundwork for understanding the fundamental reactivity of this unique molecule sci-hub.st.

Structural Characteristics and Chemical Significance in Organic Chemistry

This compound possesses a highly functionalized structure, featuring a double bond conjugated with a carbonyl group, two chlorine atoms, and a carboxylic acid group mdpi.comresearchgate.net. It can exist in both cyclic (as 3,4-dichloro-5-hydroxy-2(5H)-furanone) and acyclic (as (Z)-2,3-dihalo-4-oxo-butenoic acid) forms in solution, with an equilibrium between the two mdpi.com. This tautomerism, along with the presence of multiple reactive centers, makes this compound a versatile building block in organic synthesis researchgate.netthieme-connect.de.

The two chlorine atoms in this compound exhibit different reactivities, allowing for selective structural transformations researchgate.net. The compound's structure is particularly conducive to reactions with nucleophiles, including N-, S-, O-, and Se-centered species, as well as phosphorus derivatives mdpi.comresearchgate.net. These reactions can lead to the substitution of chlorine atoms or the hydroxy group at the C5 position, depending on the reaction conditions mdpi.comresearchgate.nettandfonline.comresearchgate.net.

Overview of Research Trajectories and Evolving Applications

Academic research involving this compound has explored various synthetic routes and applications. Its utility as a synthon for the preparation of a wide array of heterocyclic compounds, such as 2(5H)-furanones, 2H-pyrrol-2-ones, and pyridazin-3(2H)-ones, has been a significant area of study researchgate.netthieme-connect.deresearchgate.nettsijournals.commdpi.comresearchgate.netnih.gov. Researchers have developed methods for the selective synthesis of substituted furanone derivatives through reactions with various nucleophiles and under different catalytic conditions mdpi.comresearchgate.nettandfonline.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netsemanticscholar.org.

Specific research findings highlight the reactivity of this compound in reactions such as reductive amination, leading to the formation of highly functionalized alpha,beta-unsaturated gamma-butyrolactams researchgate.netresearchgate.netnih.gov. It has also been used in Lewis acid-catalyzed reactions, such as Knoevenagel aldol (B89426) reactions and Friedel-Crafts hydroxyalkylation thieme-connect.deresearchgate.netresearchgate.net. Studies have also investigated its reactions with biological molecules, such as nucleosides, forming adducts nih.govnih.govnih.gov. The synthesis of glycoconjugates incorporating the this compound scaffold is another explored research trajectory mdpi.comnih.govsemanticscholar.org.

The ongoing research into this compound continues to uncover its potential as a versatile starting material for the synthesis of complex organic molecules with potential applications in various fields. thieme-connect.desioc-journal.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Cl2O3 B1193151 Mucochloric acid CAS No. 87-56-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H2Cl2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LUMLZKVIXLWTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C(=O)C(=C(C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30859144
Record name (2E)-2,3-Dichloro-4-oxobut-2-enoic acid
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Molecular Weight

168.96 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless to yellowish solid; [CHEMINFO] Crystalline solid; [MSDSonline]
Record name Mucochloric acid
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Flash Point

212 °F (100 °C): closed cup
Details Sigma-Aldrich; Material Safety Data Sheet for Mucochloric Acid 6 pp. (February 1, 2006). Available from, as of August 1, 2008: https://www.sigmaaldrich.com/MSDS/MSDS/DisplayMSDSPage.do
Record name MUCOCHLORIC ACID
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Solubility

Soluble in chlorinated and oxygenated solvents, Slightly soluble in cold water; soluble in hot water, not benzene, alcohol.
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1089
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Vapor Pressure

0.001 [mmHg]
Record name Mucochloric acid
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Color/Form

Monoclinic prisms from ether and ligroin, Plates from water

CAS No.

87-56-9
Record name 2-Butenoic acid, 2,3-dichloro-4-oxo-, (2Z)-
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Melting Point

127 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1089
Record name MUCOCHLORIC ACID
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthetic Methodologies for Mucochloric Acid and Its Precursors

Classical and Contemporary Synthesis Routes of Mucochloric Acid

The synthesis of this compound has evolved from classical multi-step processes to more streamlined, continuous operations. The primary methods involve the oxidation of furfural (B47365), conversion from dichloropyromucic acid, and emerging electrochemical techniques.

A prominent and commercially significant method for synthesizing this compound involves the direct oxidation and chlorination of furfural. This process is typically carried out in an aqueous solution of hydrochloric acid. nih.gov

In a common procedure, chlorine and furfural are concurrently added to a concentrated aqueous solution of hydrochloric acid. nih.gov The reaction is maintained at an elevated temperature, generally between 40°C and 110°C. nih.govnih.gov A molar ratio of at least 6 to 1 of chlorine to furfural is typically employed to ensure the complete conversion of the starting material. nih.gov Following the reaction, the solution is cooled, which causes the this compound to precipitate out of the solution, after which it can be separated by filtration. nih.gov

This method has been adapted for continuous production, which offers improved efficiency and yield. In a continuous process, the reactants are constantly fed into a reaction zone while a portion of the resulting solution is withdrawn for product isolation. nih.gov The mother liquor remaining after the crystallization of this compound can then be recycled back into the reactor for further processing. nih.gov An advancement in this continuous process involves maintaining the weight ratio of the added furfural to the reaction mixture at less than 1:100, which has been shown to significantly increase the yield of this compound. nih.gov

Table 1: Reaction Parameters for Furfural Chlorination

Parameter Value/Condition Source(s)
Reactants Furfural, Chlorine nih.gov
Solvent/Medium Aqueous Hydrochloric Acid nih.gov
Molar Ratio (Chlorine:Furfural) ≥ 6:1 nih.gov
Temperature Range 40°C - 110°C nih.govnih.gov
Process Type Batch or Continuous nih.gov
Improved Yield Condition Furfural to reaction mixture weight ratio < 1:100 nih.gov

Historically, this compound has also been prepared from dichloropyromucic acid (also known as β,γ-dichlorofuroic acid). This method is noted as one of the earlier, more complex, multi-step processes for producing this compound. The synthesis involves heating β,γ-dichlorofuroic acid with nitric acid. nih.gov While this pathway is documented, it is generally considered one of the less direct prior art methods compared to the more modern furfural oxidation routes. nih.gov

Electrochemical methods represent a contemporary approach to the oxidation of biomass-derived compounds like furfural. While the direct electrochemical synthesis of this compound is not widely reported, the electrochemical oxidation of furfural has been investigated for the production of other valuable chemicals. These studies provide insight into the behavior of furfural under electrochemical conditions.

Research has shown that the electrochemical oxidation of furfural can yield products such as furoic acid, maleic acid, and 5-hydroxy-furan-2(5H)-one, depending on the electrode material and reaction conditions. researchgate.netnih.gov For instance, using a platinum catalyst in an acidic electrolyte, the selectivity of the oxidation products is dependent on the applied potential. researchgate.net At lower potentials, furoic acid is a primary product, while at higher potentials, the reaction favors the formation of maleic acid and other oxygenated compounds. researchgate.net The use of a PbO₂ anode has been shown to be effective in converting furfural to maleic acid as the major product in an acidic medium. nih.gov

These electrochemical valorization pathways demonstrate the potential to use electricity to drive the oxidation of furfural, although specific conditions for the targeted synthesis of this compound via this route are still an area for further development.

Table 2: Products of Furfural Electrochemical Oxidation

Electrode Material Primary Product(s) Source(s)
Platinum (Pt) Furoic Acid, 5-Hydroxyfuroic Acid, Maleic Acid researchgate.net
Lead Dioxide (PbO₂) Maleic Acid nih.gov
Copper Sulfide (CuS) 2(5H)-Furanone
Zinc-Platinum Alloy (ZnPt₃) Furoic Acid

Preparation of Key Intermediates for this compound Synthesis

The synthesis of this compound relies on the availability of key precursor molecules. The most significant of these is furfural, which is derived from renewable biomass.

Furfural is typically produced from lignocellulosic biomass, such as agricultural residues like corn cobs and oat hulls. The process involves the acid-catalyzed hydrolysis of pentosans (C5 polysaccharides) present in the hemicellulose fraction of the biomass. This hydrolysis yields pentose (B10789219) sugars, primarily xylose, which are then dehydrated to form furfural. This conversion is commonly achieved by heating the biomass with dilute acids like sulfuric or hydrochloric acid.

Dichloropyromucic acid, an intermediate in one of the classical synthesis routes for this compound, is a chlorinated derivative of furoic acid. Furoic acid itself can be produced by the oxidation of furfural. researchgate.net The preparation of dichloropyromucic acid would involve a chlorination step of a suitable furan (B31954) precursor.

Reactivity and Mechanistic Studies of Mucochloric Acid

Electrophilic and Nucleophilic Reaction Pathways

The chemical behavior of mucochloric acid is dictated by its electrophilic and nucleophilic centers. The carbon atoms double-bonded to chlorine and the carbonyl carbon are electrophilic and susceptible to nucleophilic attack. Conversely, the hydroxyl group can act as a nucleophile. This dual reactivity allows for a wide array of reactions, leading to the synthesis of numerous derivatives.

Nucleophilic substitution is a prominent reaction pathway for this compound, primarily involving the displacement of its chlorine atoms or the hydroxyl group at the C5 position. The course of these reactions is often dependent on the reaction conditions, such as the pH of the medium.

The reaction of this compound with thiols and thiophenols demonstrates the influence of reaction conditions on regioselectivity. Under acidic conditions, the hydroxyl group at the C5 position is substituted by the sulfur nucleophile. In contrast, basic conditions facilitate the substitution of one or both chlorine atoms by the arylthio group. benthamscience.com This differential reactivity allows for the controlled synthesis of various sulfur-containing furanone derivatives. For instance, treatment of this compound with thiophenols in an acidic medium in benzene (B151609) has been shown to produce 5-thioaryl derivatives in high yields. benthamscience.com When the reaction is carried out in the presence of triethylamine (B128534) in diethyl ether, substitution of the chlorine atoms occurs through an addition-elimination mechanism, yielding the corresponding thio-substituted products. benthamscience.com

Table 1: Reaction of this compound with Thiols/Thiophenols under Different Conditions

Condition Reactant Site of Substitution Product Type
AcidicThiophenolsC5-OH5-Thioaryl derivatives
BasicThiols/ThiophenolsC3/C4-Cl3/4-Thio-substituted derivatives

This compound readily reacts with various amino compounds, including primary and secondary amines, as well as amino acid derivatives. The first direct reductive amination of this compound has been achieved by reacting it with a range of alkyl, aryl, and benzylamines, followed by an in-situ reduction. mdpi.com This one-pot procedure provides an efficient route to N-substituted 3,4-dichloro-1,5-dihydro-pyrrol-2-ones.

Furthermore, this compound has been shown to react with nucleosides such as adenosine (B11128) and cytidine (B196190). researchgate.netresearchgate.net In these reactions, the exocyclic amino groups of the nucleobases act as nucleophiles, attacking the this compound molecule. These reactions can lead to the formation of various adducts, including chloro- and bromopropenal derivatives and etheno adducts, depending on the reaction conditions. researchgate.netresearchgate.net For example, the reaction with adenosine and cytidine in dimethylformamide (DMF) yields 3-(N6-adenosinyl)-2-chloro-2-propenal and 3-(N4-cytidinyl)-2-chloro-2-propenal, respectively. researchgate.net

Table 2: Products from the Reaction of this compound with Amino Compounds

Amino Compound Reaction Type Product
Alkyl/Aryl/BenzylaminesReductive AminationN-substituted 3,4-dichloro-1,5-dihydro-pyrrol-2-ones
AdenosineNucleophilic Substitution/Adduct Formation3-(N6-adenosinyl)-2-chloro-2-propenal, 1,N6-ethenoadenosine
CytidineNucleophilic Substitution/Adduct Formation3-(N4-cytidinyl)-2-chloro-2-propenal, 3,N4-ethenocytidine

N-acetylcysteine (NAC) and cysteine are well-known for their nucleophilic and antioxidant properties, primarily attributed to the thiol group (-SH) in their structures. nih.gov The inactivation of this compound by these molecules is predicated on the nucleophilic attack of the sulfur atom on the electrophilic centers of the this compound molecule. The thiol group of cysteine is a potent nucleophile and can react with electrophiles through various mechanisms, including Michael addition and substitution reactions. wikipedia.org

The proposed mechanism for the inactivation of this compound by cysteine and NAC involves the nucleophilic attack of the thiolate anion (RS⁻) on the electron-deficient carbon atoms of the furanone ring, particularly the vinylic carbons bearing the chlorine atoms. This attack would lead to the formation of a covalent adduct, effectively neutralizing the reactivity of this compound. This type of reaction is a plausible detoxification pathway, as the covalent modification would alter the chemical properties of this compound and likely render it inactive. The acetyl group in NAC enhances its stability and bioavailability, but the reactive moiety in the context of inactivating electrophiles remains the thiol group. nih.gov

While much of the reactivity of this compound centers on its halogen and hydroxyl substituents, the pseudo-aldehyde character at the C5 position also allows for reactions typical of carbonyl compounds.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org Research has shown that 3,4-dihalo-2(5H)-furanones, such as this compound, can undergo Knoevenagel condensation at the C5 carbon. wikipedia.org This reaction occurs with compounds containing an active methylene (B1212753) group in the presence of a Lewis acid catalyst, such as indium(III) acetate (B1210297). wikipedia.org

The proposed mechanism involves the opening of the furanone ring in the presence of the Lewis acid and the active methylene compound. wikipedia.org This is followed by the condensation reaction and subsequent ring-closing to form a new, more complex furanone derivative. This reaction highlights the versatility of the C5 position of this compound, which can exhibit reactivity analogous to an aldehyde.

Table 3: Key Features of Knoevenagel Condensation with this compound

Feature Description
Reactants This compound, Active methylene compounds
Reaction Site on this compound C5 position
Catalyst Lewis acid (e.g., In(OAc)₃)
General Mechanism Nucleophilic addition followed by dehydration

Reactions Involving Halogen Atom Transformations

The two chlorine atoms attached to the double bond of this compound are susceptible to nucleophilic substitution, providing a pathway to further derivatization. The reactivity of these halogen atoms is influenced by their position on the furanone ring.

Studies have shown that the chlorine atom at the C4 position is particularly reactive towards certain nucleophiles. For instance, in reactions with sulfur-containing compounds such as 2-mercaptoethanol (B42355) and thioglycolic acid under basic conditions, selective substitution of the C4-chlorine atom is observed. mdpi.com The reaction with thioglycolic acid can also lead to substitution at the C3 or C5 positions depending on the reaction conditions. mdpi.com

Furthermore, the reaction of this compound with nucleosides like adenosine and cytidine can result in the formation of halopropenal derivatives, indicating that the halogen atoms are involved in complex reaction cascades. nih.gov These transformations are significant in the context of the biological activity of this compound.

Ring-Opening and Rearrangement Mechanisms

The structural integrity of the furanone ring in this compound can be compromised under certain conditions, leading to ring-opening and rearrangement products.

In aqueous solutions, this compound undergoes a pH-dependent isomerization and hydrolytic degradation. who.int The hydrolysis of this compound can lead to the formation of mucoxychloric acid, a compound where the chlorine atom at the C3 position (alpha to the original aldehyde group in the open-chain form) is replaced by a hydroxyl group. acs.org

The mechanism of hydrolytic cleavage is influenced by the tautomeric equilibrium of this compound. In the presence of water, the cyclic hemiacetal can open to the acyclic aldehyde-carboxylic acid form. This open form can then undergo further reactions, including decarboxylation and the formation of various degradation products. The stability of this compound is significantly lower at higher pH values. who.int

The electrochemical reduction of this compound, an α,β-unsaturated lactone, is expected to proceed at the conjugated system. While specific studies on the electrochemical reduction of this compound are limited, the reduction of similar α,β-unsaturated lactones and cyclic enones has been investigated. nih.govrsc.org

The likely mechanism involves the transfer of electrons to the lowest unoccupied molecular orbital (LUMO) of the molecule, which is primarily located on the α,β-unsaturated system. This can lead to the saturation of the carbon-carbon double bond or the reduction of the carbonyl group. In some cases, electrochemical reduction can induce ring-opening reactions, as has been observed in the retro Baeyer–Villiger reaction of fullerene-fused lactones. rsc.orgresearchgate.net The specific products of the electrochemical reduction of this compound would depend on the electrode material, solvent, and applied potential.

Acid-Pseudo Acid Tautomerism and its Influence on Reactivity

This compound exhibits acid-pseudo acid tautomerism, existing in equilibrium between an open-chain form, 2,3-dichloro-4-oxobut-2-enoic acid, and a cyclic lactone form, 3,4-dichloro-5-hydroxy-2(5H)-furanone. acs.orgsci-hub.st This equilibrium is a critical factor influencing its chemical reactivity. nih.gov

The cyclic hemiacetal (pseudo-acid) form is generally predominant. acs.org However, the position of the equilibrium can be shifted by the solvent and the presence of acids or bases. In the presence of a base, the equilibrium shifts towards the open-chain (acyclic) form. nih.gov This acyclic form is believed to be the reactive species in certain reactions, such as the alkylation of amino groups in nucleosides. nih.gov

The hydroxyl group in the pseudo-acid form has properties typical of an alcohol and can undergo reactions such as esterification. The formation of esters of this compound proceeds via the cyclic structure, resulting in 3,4-dichloro-5-alkoxy-2(5H)-furanones. sci-hub.st The interplay between these two tautomeric forms is thus fundamental to understanding the diverse reaction pathways of this compound.

Derivatization and Transformational Chemistry of Mucochloric Acid

Synthesis of Furanone Derivatives

Mucochloric acid, itself a substituted 2(5H)-furanone, serves as an excellent starting point for the synthesis of a variety of furanone derivatives through reactions that maintain the core lactone structure while modifying its substituents.

Formation of 2(5H)-Furanone Structures

This compound, systematically named 3,4-dichloro-5-hydroxy-2(5H)-furanone, is a highly functionalized molecule that provides a robust scaffold for creating diverse 2(5H)-furanone derivatives. Its inherent structure, featuring two reactive chlorine atoms, a hydroxyl group, and a lactone ring, allows for selective chemical transformations. The 2(5H)-furanone moiety is a key structural feature found in numerous natural products and pharmacologically active compounds, making synthetic routes from affordable starting materials like this compound particularly valuable. The stability of the furanone ring allows for modifications at its various positions without disrupting the core structure.

Functionalization of the C5 Hydroxyl Group

The hydroxyl group at the C5 position of this compound is a prime site for derivatization, primarily through etherification and esterification reactions. These transformations yield a wide array of 5-alkoxy and 5-acyloxy furanone derivatives.

Etherification: The reaction of this compound with various alcohols in the presence of an acid catalyst leads to the formation of 5-alkoxy-3,4-dichloro-2(5H)-furanones. This method has been successfully used to prepare a range of esters, including methyl, allyl, vinyl, n-amyl, and n-dodecyl derivatives. nih.gov For instance, the reaction with l-menthol (B7771125) or l-borneol under acidic conditions produces the corresponding 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones.

Esterification: The C5 hydroxyl group can also be readily acylated. Treatment of this compound with acetic anhydride (B1165640) or benzoyl chloride results in the formation of mixed anhydrides, yielding products like 3,4-dichloro-5-acetoxy-2(5H)-furanone. nih.govreddit.com Similarly, reaction with methyl chloroformate produces 3,4-dichloro-5-methoxycarbonyloxy-5H-furan-2-one. reddit.com These acylated derivatives serve as important intermediates for further synthetic transformations. reddit.com

Table 1: Functionalization of the C5 Hydroxyl Group of this compound
ReagentReaction TypeProduct
Methyl AlcoholEtherification3,4-dichloro-5-methoxy-2(5H)-furanone nih.gov
Allyl AlcoholEtherification3,4-dichloro-5-allyloxy-2(5H)-furanone nih.gov
Vinyl Acetate (B1210297)Etherification3,4-dichloro-5-vinyloxy-2(5H)-furanone nih.gov
Acetic AnhydrideEsterification3,4-dichloro-5-acetoxy-2(5H)-furanone nih.govreddit.com
Benzoyl ChlorideEsterificationMucochloric benzoic anhydride nih.gov
Phenyl IsocyanateCarbamoylationMucochloric carbanilic anhydride nih.gov

Synthesis of Pyrrol-2-one and Lactam Derivatives

A significant transformation of this compound involves the replacement of the endocyclic oxygen atom with nitrogen, converting the furanone ring into a lactam (pyrrol-2-one) structure. This is most effectively achieved through reductive amination.

Reductive Amination Pathways

The direct reductive amination of this compound provides a simple and efficient one-pot method for preparing highly functionalized α,β-unsaturated γ-butyrolactams. nih.gov This reaction proceeds by treating this compound with a variety of primary amines, including alkyl, aryl, and benzylamines, followed by in-situ reduction. nih.gov This pathway efficiently yields N-substituted 3,4-dichloro-1,5-dihydro-pyrrol-2-ones, which are valuable scaffolds in medicinal chemistry. nih.gov

N-Alkylation and N-Arylation Strategies

The strategy for producing N-alkylated and N-arylated pyrrol-2-one derivatives from this compound is integrated directly into the reductive amination pathway. The choice of the primary amine (R-NH₂) in the initial step dictates the nature of the N-substituent on the final lactam product. The reaction with various aliphatic and aromatic amines directly affords the corresponding N-alkyl and N-aryl 3,4-dichloropyrrole-2-one derivatives. nih.gov This method allows for the incorporation of a wide range of substituents onto the nitrogen atom in a single synthetic operation, making it a highly convergent and efficient strategy.

Table 2: Synthesis of Pyrrol-2-one Derivatives via Reductive Amination
Amine ReactantResulting N-SubstituentProduct Class
Alkylamines (e.g., Propylamine)N-AlkylN-Alkyl-3,4-dichloro-1,5-dihydro-pyrrol-2-one nih.gov
Arylamines (e.g., Aniline)N-ArylN-Aryl-3,4-dichloro-1,5-dihydro-pyrrol-2-one nih.gov
BenzylaminesN-BenzylN-Benzyl-3,4-dichloro-1,5-dihydro-pyrrol-2-one nih.gov

Construction of Sulfur and Nitrogen-Containing Heterocycles

Beyond simple substitutions, this compound is a precursor for the construction of other heterocyclic systems containing sulfur or additional nitrogen atoms, often involving ring-opening and re-cyclization or nucleophilic substitution of its halogen atoms.

The reaction of this compound derivatives with sulfur nucleophiles is a common method for introducing sulfur into the molecule. For instance, 5-alkoxy-3,4-dihalo-2(5H)-furanones react regioselectively with aromatic thiols in the presence of a base to afford 4-thiosubstituted products. These resulting thioethers can be subsequently oxidized using reagents like hydrogen peroxide to form the corresponding sulfones. Another method involves using dimethyl sulfoxide (B87167) (DMSO) for the sulfur-functionalization of 3,4-dihalo-2(5H)-furanones, which can yield 4-methylthio derivatives.

For the construction of nitrogen-containing heterocycles, a key transformation is the reaction of this compound with hydrazine (B178648). This reaction converts the furanone ring into a six-membered diazine ring system. Specifically, the condensation of this compound with hydrazine sulfate (B86663) under the catalysis of sodium acetate yields 4,5-dichloro-3(2H)-pyridazinone. google.com This transformation provides a direct route from the five-membered furanone scaffold to the six-membered pyridazinone core, which is prevalent in many biologically active compounds.

Table 3: Synthesis of Sulfur and Nitrogen Heterocycles from this compound
Reagent(s)Heterocyclic ProductDescription
Aryl thiols, then H₂O₂4-Arylthio-2(5H)-furanones and 4-Arylsulfonyl-2(5H)-furanonesNucleophilic substitution of halogen followed by oxidation.
Hydrazine Sulfate / Sodium Acetate4,5-dichloro-3(2H)-pyridazinone google.comRing transformation of furanone to pyridazinone. google.com

Synthesis of Thioether Derivatives

The reaction of this compound with aromatic and heterocyclic thiols leads to the formation of various sulfur-containing products. The course of the reaction is dependent on the reaction conditions. Under basic conditions, substitution of one or both chlorine atoms by arylthio groups occurs. tandfonline.com In contrast, under acidic conditions, the hydroxyl group at the C5 position is substituted. tandfonline.com This differential reactivity allows for the synthesis of a range of di- and trisubstituted thioether derivatives. tandfonline.com

In a notable transformation, the reaction of this compound with certain thiols can lead to the formation of an acyclic product, di-p-tolyl-2,3-bis-(p-tolylthio)butanedithioate. researchgate.net The structures of these synthesized thioether derivatives are typically confirmed using spectroscopic methods such as IR, 1H, and 13C NMR, with single crystal X-ray diffraction being used for definitive structural elucidation in some cases. tandfonline.com

A modern approach to thioether synthesis involves a thiol-free organocatalytic protocol. This method utilizes inexpensive alcohols and aryl chlorides under mild conditions to produce a variety of aryl alkyl thioethers. nih.gov The process is initiated by a thiolate organocatalyst that, upon light excitation, activates aryl chlorides for subsequent reaction with a sulfur source like tetramethylthiourea (B1220291) and an alcohol, ultimately forming the thioether. nih.gov

Reactant 1Reactant 2ConditionsProduct TypeReference
This compoundAromatic/Heterocyclic thiolsBasicChlorine substitution tandfonline.com
This compoundAromatic/Heterocyclic thiolsAcidicHydroxyl substitution tandfonline.com
Aryl chloridesAlcoholsOrganocatalyst, lightAryl alkyl thioethers nih.gov

Preparation of Pyridazinone Derivatives

Pyridazinone derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities, can be synthesized from this compound precursors. The synthesis often involves the reaction of a this compound-derived intermediate with hydrazine hydrate (B1144303). For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be prepared by refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in ethanol. nih.gov

Further transformations of these pyridazinone cores can lead to a variety of fused heterocyclic systems. For example, reaction with phosphorus oxychloride can yield chloropyridazine derivatives, while treatment with phosphorus pentasulfide affords the corresponding pyridazinethione. nih.gov Additionally, condensation reactions with various aldehydes and subsequent cyclization reactions can be employed to construct more complex pyridazinone-containing molecules. mdpi.commdpi.com

Starting MaterialReagentsProductReference
3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-onesHydrazine hydrate, ethanol4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones nih.gov
4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-onePhosphorus oxychloride3-chloropyridazine derivative nih.gov
4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-onePhosphorus pentasulfidePyridazinethione derivative nih.gov
Pyridazin-3(2H)-oneAromatic aldehydes4-substituted pyridazin-3(2H)-ones mdpi.com
3-oxo-2-arylhydrazonopropanalsActive methylene (B1212753) compounds, acetic anhydridePyridazin-3-one derivatives mdpi.com

Formation of Glycoconjugates

This compound and its analogs can be linked to sugar derivatives to form glycoconjugates, which are of interest in medicinal chemistry. nih.govnih.gov A common strategy for this conjugation is the "click chemistry" approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition. nih.gov This involves preparing a sugar derivative with an azide (B81097) group and a this compound derivative with a terminal alkyne. The two fragments are then joined via a stable 1,2,3-triazole linker. nih.gov

The synthesis begins with the modification of this compound to introduce a propargyl group. This can be achieved by reacting this compound with propargyl alcohol in the presence of an acid catalyst. nih.gov Separately, various sugar molecules are converted into their corresponding azido (B1232118) derivatives. The final step involves the cycloaddition reaction between the propargyl-functionalized this compound derivative and the sugar azide, typically catalyzed by a copper(I) source and a reducing agent like sodium ascorbate. nih.gov This methodology allows for the creation of a library of glycoconjugates with varying sugar moieties and aglycone cores derived from this compound. nih.govnih.gov

This compound DerivativeSugar DerivativeCoupling MethodLinkerReference
Propargyl derivative of 3,4-dichloro-furan-2(5H)-oneSugar azideCopper(I)-catalyzed azide-alkyne cycloaddition1,2,3-triazole nih.gov
Propargyl derivative of 2H-pyrrol-2-oneSugar azideCopper(I)-catalyzed azide-alkyne cycloaddition1,2,3-triazole nih.gov

Generation of Acyclic Unsaturated Dihalogenated Compounds

This compound is a valuable precursor for the synthesis of stereodefined acyclic unsaturated dihalogenated compounds. researchgate.net These transformations often involve ring-opening of the furanone core. The presence of two distinct halogen atoms in mucohalic acids (like mucochloric and mucobromic acids) allows for selective reactions, making them versatile building blocks in organic synthesis. researchgate.net

For instance, muconic acid, a related dicarboxylic acid, can be converted to its corresponding acyl chloride, muconoyl chloride. Friedel-Crafts acylation of arenes with muconoyl chloride yields unsaturated E,E-1,6-diketones. figshare.com While not directly from this compound, this demonstrates a pathway from a related structure to acyclic unsaturated compounds. Further research is focused on leveraging the unique functionalities of this compound for the controlled synthesis of various acyclic dihalogenated derivatives. researchgate.net

Synthesis of Phosphonates and Related Phosphorus Compounds

Phosphonic acids and their derivatives are a significant class of compounds with applications in various fields, and this compound can serve as a scaffold for their synthesis. nih.gov The general preparation of phosphonic acids often involves the dealkylation of dialkyl phosphonates. nih.govresearchgate.net This can be achieved under acidic conditions, for example, by refluxing with concentrated hydrochloric acid, or through the McKenna procedure, which utilizes bromotrimethylsilane (B50905) followed by methanolysis. nih.govresearchgate.net

While direct synthesis of phosphonates from this compound is a specialized area, the principles of phosphonate (B1237965) synthesis can be applied to this compound derivatives. For example, a derivative of this compound containing a suitable leaving group could potentially undergo a Michaelis-Arbuzov reaction with a trialkyl phosphite (B83602) to introduce a phosphonate group. researchgate.net This would involve the nucleophilic attack of the phosphite on an electrophilic carbon of the this compound derivative, followed by rearrangement to form the stable phosphonate.

PrecursorReagentsProductMethodReference
Dialkyl phosphonatesConcentrated HClPhosphonic acidsAcid hydrolysis nih.gov
Dialkyl phosphonatesBromotrimethylsilane, Methanol (B129727)Phosphonic acidsMcKenna procedure researchgate.net
Alkyl halideTrialkyl phosphiteDialkyl phosphonateMichaelis-Arbuzov reaction researchgate.net

Formation of Anhydrides and Mixed Anhydrides

This compound can be readily dehydrated to form its anhydride. This is typically achieved by refluxing in a solvent like benzene (B151609) or chlorobenzene (B131634) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or benzenesulfonic acid. sci-hub.st The anhydride of this compound has been isolated in two stereoisomeric forms, presumed to be the racemic and meso modifications of bis-(3,4-dichloro-2(5)-furanonyl) ether. sci-hub.st

Mixed anhydrides of this compound can also be prepared. For example, reaction with acetic anhydride or acetyl chloride yields the corresponding mixed anhydride. sci-hub.st Similarly, treatment of this compound with benzoyl chloride at elevated temperatures results in the formation of mucochloric benzoic anhydride in high yield. sci-hub.st These reactions proceed through the nucleophilic attack of the this compound hydroxyl group on the carbonyl carbon of the acid chloride or anhydride, followed by the elimination of a leaving group.

Reactant 1Reactant 2ProductReference
This compound-Mucochloric anhydride sci-hub.st
This compoundAcetic anhydride/Acetyl chlorideMucochloric acetic anhydride sci-hub.st
This compoundBenzoyl chlorideMucochloric benzoic anhydride sci-hub.st

Advanced Spectroscopic and Structural Elucidation of Mucochloric Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of mucochloric acid in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is relatively simple, consistent with its small structure. It typically shows a distinct signal for the aldehydic proton and another for the acidic proton of the carboxyl group. The chemical shift of these protons provides valuable information about the electronic environment within the molecule. For instance, in deuterated methanol (B129727) (CD₃OD), the protons of this compound would exhibit characteristic chemical shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound gives rise to a distinct signal. Key resonances include those for the carbonyl carbon of the carboxylic acid, the aldehydic carbonyl carbon, and the two sp² hybridized carbons of the double bond. The chemical shifts are indicative of the functional groups and their positions.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity within this compound derivatives. COSY experiments would reveal scalar coupling between protons, while HSQC would correlate proton signals with their directly attached carbon atoms, confirming the C-H framework of the molecule and its derivatives. mdpi.com These techniques are particularly useful in the structural analysis of more complex derivatives where the simple 1D spectra may be ambiguous. mdpi.com

Representative NMR Data for this compound Derivatives
TechniqueObserved FeaturesInformation Gained
¹H NMRSignals for aldehydic and carboxylic acid protons.Provides information on the proton environment.
¹³C NMRResonances for carbonyl and olefinic carbons.Elucidates the carbon framework of the molecule.
2D NMR (COSY, HSQC)Cross-peaks indicating proton-proton and proton-carbon correlations.Confirms atomic connectivity and assists in unambiguous structure assignment of derivatives.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. photothermal.com The resulting spectra serve as a molecular "fingerprint," allowing for the identification of functional groups and providing insights into molecular structure and bonding.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its functional groups. nist.gov Key vibrational modes include:

O-H Stretching: A broad band typically observed in the 3400-2400 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid group.

C=O Stretching: Strong, sharp absorptions are expected between 1700 and 1800 cm⁻¹. The spectrum may show distinct peaks for the carboxylic acid carbonyl and the aldehydic carbonyl, often influenced by conjugation and hydrogen bonding.

C=C Stretching: An absorption band in the 1600-1680 cm⁻¹ region, indicative of the carbon-carbon double bond.

C-Cl Stretching: Vibrations associated with the carbon-chlorine bonds typically appear in the fingerprint region below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light, providing information about molecular vibrations that cause a change in polarizability. photothermal.com For this compound, Raman spectra would be particularly sensitive to the vibrations of the C=C double bond and the C-Cl bonds. This technique is highly effective for analyzing samples in aqueous solutions and for studying the low-frequency modes that are important in distinguishing between different crystalline forms (polymorphs). thermofisher.comnih.gov The analysis of vibrational spectra from both IR and Raman can provide a more complete picture of the molecule's structure and bonding. americanpharmaceuticalreview.com

Characteristic Infrared Absorption Frequencies for this compound
Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)3400-2400Broad, Strong
C=O Stretch (Carbonyls)1800-1700Strong
C=C Stretch1680-1600Medium
C-Cl Stretch< 800Medium to Strong

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound, Electron Ionization (EI) is a common MS technique. In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (approximately 168 g/mol for the most common isotopes). nist.gov The isotopic pattern of the molecular ion peak is characteristic of a molecule containing two chlorine atoms, with the M+2 peak being approximately 65% of the intensity of the M peak.

The fragmentation pattern provides structural clues. Common fragmentation pathways for this compound may include the loss of small, stable molecules such as water (H₂O), carbon monoxide (CO), chlorine (Cl), and hydrochloric acid (HCl). The analysis of these fragment ions helps to confirm the presence of the various functional groups and their arrangement within the molecule. nist.gov

Key Features in the Mass Spectrum of this compound
FeatureDescriptionSignificance
Molecular Ion (M⁺)Peak corresponding to the intact molecule's mass.Confirms the molecular weight. nist.gov
Isotope PatternCharacteristic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).Confirms the number of chlorine atoms.
Fragment IonsPeaks at lower m/z values resulting from the breakdown of the molecular ion.Provides structural information based on fragmentation pathways (e.g., loss of CO, Cl). nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

This compound crystallizes from solvents like ether and ligroin to form monoclinic prisms. nih.gov While detailed crystallographic data for this compound itself is not widely published, studies on its derivatives, such as its pseudoanhydrides, have been performed. researchgate.net For example, the thermal or chemical dehydration of this compound yields diastereomeric pseudoanhydrides, whose crystal structures have been determined. researchgate.net

A crystallographic study would reveal the planarity of the butenoic acid backbone, the specific conformation of the aldehyde and carboxylic acid groups, and the nature of the intermolecular hydrogen bonding in the crystal lattice. This hydrogen bonding, primarily involving the carboxylic acid groups, would be a dominant feature in the solid-state packing.

Analysis of Stereoisomeric Forms and Crystal Polymorphism

Stereoisomerism: The dehydration of this compound results in the formation of a pseudoanhydride, bis-(3,4-dichloro-2(5)-furanonyl) ether. sci-hub.st This molecule contains two asymmetric carbon atoms, leading to the existence of stereoisomers. These have been isolated as two different forms: a meso compound and a racemic mixture (a pair of enantiomers). researchgate.netsci-hub.st X-ray crystallography has been used to distinguish between these diastereomers, revealing different crystal packing and symmetry. The meso form crystallizes in the monoclinic system, while the racemate crystallizes in the tetragonal space group. researchgate.net

Crystal Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystal structure. wikipedia.org Different polymorphs of a compound can exhibit different physical properties, including melting point, solubility, and stability. While extensive studies on the polymorphism of this compound itself are not prominent, the existence of different crystalline forms for its derivatives (like the meso and racemic pseudoanhydrides) highlights the potential for polymorphic behavior in this class of compounds. researchgate.net The study of polymorphism is crucial in materials science and pharmaceuticals, as the specific crystal form can significantly impact a compound's properties and performance. ijsra.netresearchgate.net Vibrational spectroscopy (IR and Raman) is a key tool for distinguishing between different polymorphic forms, as the variations in crystal packing lead to subtle but measurable differences in their spectra. americanpharmaceuticalreview.com

Computational and Theoretical Investigations of Mucochloric Acid

Quantum Chemical Calculations (e.g., DFT, QSAR)

Quantum chemical calculations are fundamental to modern chemical research, offering a window into the electronic structure and energetic properties of molecules. Methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) are pivotal in this domain. While specific, in-depth DFT studies exclusively focused on mucochloric acid are not extensively detailed in available literature, the principles of these methods allow for a robust theoretical framework to understand its behavior.

The electronic structure of a molecule is key to its reactivity. Frontier Molecular Orbital (FMO) theory is a central concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. For this compound, with its electron-withdrawing chlorine atoms and conjugated system, the LUMO is expected to be at a relatively low energy level, making it a good electrophile susceptible to attack by nucleophiles.

Global reactivity descriptors, derived from the energies of these frontier orbitals, quantify the chemical reactivity of a molecule. These descriptors provide a numerical basis for predicting how a molecule will behave in a chemical reaction.

Table 1: Key Global Reactivity Descriptors in Conceptual DFT

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 The tendency of a molecule to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; indicates higher reactivity.

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

These formulas provide approximations used in conceptual DFT to predict molecular reactivity.

Local reactivity descriptors, such as the Fukui function, go a step further by identifying the specific atoms within a molecule that are most likely to be involved in electrophilic or nucleophilic attack. For this compound, these calculations would likely pinpoint the carbon atoms of the C=C double bond and the carbonyl carbon as primary sites for nucleophilic attack.

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the potential energy surface of a reaction. This allows for the determination of activation energies, which are crucial for understanding reaction rates and identifying the most favorable reaction pathway.

For this compound, computational models can be used to investigate its various transformations, such as nucleophilic substitution, ring-opening, and amination reactions. For instance, modeling the reaction of this compound with an amine could confirm whether the reaction proceeds via a direct substitution of a chlorine atom or through an initial ring-opening mechanism. These models can help rationalize experimental observations, such as why certain nucleophiles attack specific positions on the furanone ring.

This compound can exist in different forms, primarily a cyclic lactone form (3,4-dichloro-5-hydroxy-2(5H)-furanone) and an open-chain aldehyde form ((Z)-2,3-dichloro-4-oxobut-2-enoic acid). nih.gov Computational methods can predict the relative stability of these tautomers by calculating their ground-state energies. Such calculations can also determine the energy barriers for interconversion between these forms, providing insight into their equilibrium in different environments, such as in various solvents or at different pH levels. nih.gov This is crucial as the reactivity of this compound can be dependent on which tautomeric form is predominant under specific reaction conditions. nih.gov

In Silico Studies of Molecular Interactions (e.g., with Nucleophiles)

In silico studies allow for the detailed investigation of how this compound interacts with other molecules, particularly nucleophiles. The high reactivity of this compound is attributed to its unique structure: a carbonyl group conjugated with a double bond, a hydroxyl group on the C5 carbon, and two reactive halogen atoms at the C3 and C4 positions. mdpi.com

This compound readily reacts with a wide range of nucleophiles. mdpi.com

Amines : The reaction with amines can lead to the formation of highly functionalized γ-butyrolactams through reductive amination. nih.govmdpi.com In the presence of bases, the equilibrium of this compound can shift towards the acyclic form, which then reacts with the amino groups of nucleosides like adenosine (B11128) and cytidine (B196190). nih.govnih.gov

Thiols : Reactions with sulfur-containing nucleophiles, such as thioglycolic acid and glutathione, typically result in the substitution of the chlorine atom at the C4 position. mdpi.com

Phenols : Phenols and their derivatives can act as efficient nucleophiles, reacting with this compound derivatives to form 5-phenoxy products. mdpi.com

Molecular docking, a common in silico technique, could be used to simulate the interaction of this compound with the active sites of enzymes or other biological macromolecules. This would involve predicting the preferred binding orientation and affinity of the molecule to its target, providing insights into its potential biological activity and mechanism of action.

Mechanistic Insights from Theoretical Models

Theoretical models provide a framework for understanding the underlying principles that govern the reactivity and reaction mechanisms of this compound.

One key insight is the dual existence of this compound in cyclic and acyclic forms, with the equilibrium being influenced by the reaction environment. mdpi.com Theoretical models can explain how the presence of a base facilitates the ring-opening to the more reactive acyclic aldehyde, which then participates in reactions like the Knoevenagel condensation or reactions with nucleobases. nih.gov

Furthermore, theoretical models can rationalize the regioselectivity observed in nucleophilic substitution reactions. The two chlorine atoms on the furanone ring have different reactivities, and computational analysis of the electronic structure (e.g., through mapping the molecular electrostatic potential) can show which carbon atom is more electrophilic and thus more susceptible to attack. For example, in reactions with sulfur derivatives, the substitution preferentially occurs at the C4 carbon. mdpi.com Theoretical models can elucidate the electronic and steric factors that favor this outcome over substitution at the C3 position. These models can describe the reaction as proceeding through a classic nucleophilic acyl substitution mechanism, involving the formation of a tetrahedral intermediate, or potentially through a nucleophilic aromatic-like substitution on the electron-deficient double bond. masterorganicchemistry.com

By integrating data from quantum chemical calculations and reaction modeling, a comprehensive picture of this compound's chemical behavior emerges, guiding synthetic efforts and deepening the fundamental understanding of this highly reactive molecule.

Environmental Chemistry and Transformation Pathways of Mucochloric Acid

Formation as a Disinfection Byproduct

Mucochloric acid (MCA) is recognized as a disinfection byproduct (DBP) that can form during the chemical treatment of water. easychem.orggnest.orgnih.gov Its presence in treated water is a subject of environmental and health concern. researchgate.net

Pathways from Organic Matter Chlorination

Chlorination of natural organic matter (NOM), particularly humic substances and fulvic acids present in source water, is a significant pathway for the formation of this compound. researchgate.netnih.govnih.govoecd.orgacs.orgeurochlor.org Studies have shown that under conditions of decreasing pH and adequate concentrations of humic acid and chlorine, MCA can be generated from the chlorination of organic non-volatile substances within humic and fulvic acids. researchgate.net MCA has been detected in various water samples treated with chlorine, including natural humic water and drinking water. oecd.org Research involving bench-scale experiments with different source waters has confirmed the formation of MCA during chlorination. eurochlor.org

Ozonation Byproducts

This compound has also been identified as a byproduct of ozonation processes, particularly during the oxidative degradation of certain chlorinated organic compounds. researchgate.netd-nb.info For instance, MCA was found to be an ozonation product during the degradation of 1,2-dichlorobenzene (B45396). researchgate.netd-nb.info Catalytic ozonation, utilizing metal-loaded catalysts such as V₂O₅ loaded on metal oxides (Al₂O₃, SiO₂, and TiO₂) or Fe/TiO₂, has been shown to efficiently convert 1,2-dichlorobenzene into this compound. d-nb.inforesearchgate.netnih.govacs.orgfrontiersin.org In these catalytic ozonation processes, MCA was often identified as a main oxidation product, with high conversion and selectivity observed under specific experimental conditions. researchgate.net

Environmental Fate and Degradation Mechanisms

The environmental fate of this compound is influenced by various abiotic processes, including hydrolysis, photolysis, and reactions with environmental radicals. If released to soil, this compound is expected to exhibit very high mobility. nih.gov

Hydrolysis in Aqueous Systems

Based on its chemical structure and the absence of functional groups typically susceptible to hydrolysis under normal environmental conditions, this compound is generally not expected to undergo significant hydrolysis in the environment. nih.govoecd.org However, some research indicates that mucohalic acids, including MCA, can react in basic aqueous media with hydroxide (B78521) ions (OH⁻). nih.gov

Photolytic Degradation Pathways

This compound contains chromophores, structural features that absorb light, at wavelengths greater than 290 nm. nih.gov This property suggests that MCA may be susceptible to direct photolysis when exposed to sunlight. nih.gov Photodegradation in the air is also expected under environmental conditions. oecd.org

Reaction with Environmental Radicals (e.g., Hydroxyl Radicals)

Vapor-phase this compound in the atmosphere is subject to degradation through reactions with photochemically-produced hydroxyl radicals (•OH). nih.govoecd.org Hydroxyl radicals are highly reactive species that play a significant role in the oxidation and degradation of organic pollutants in the environment. researchgate.net The estimated half-life for the reaction of vapor-phase MCA with hydroxyl radicals in the air is approximately 21 hours. nih.govoecd.org The rate constant for this reaction at 25 °C has been estimated to be 1.8 x 10⁻¹¹ cm³/molecule-sec, which corresponds to an atmospheric half-life of about 21 hours at a typical atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov In aqueous systems, while not hydrolysis in the traditional sense, mucohalic acids can undergo kinetically significant reactions with hydroxide ions at moderately basic pH, involving nucleophilic attack by OH⁻. nih.gov

Catalytic Oxidation Studies for Environmental Remediation

Catalytic oxidation processes have been explored for the remediation of organic pollutants, and this compound has been identified as both a potential product and a target for degradation in such systems. Advanced Oxidation Processes (AOPs), including those involving ozonation and catalysts, are considered potent technologies for degrading a broad spectrum of organic pollutants. researchgate.net

In studies investigating the oxidative degradation of 1,2-dichlorobenzene using ozonation catalyzed by metal oxides, this compound has been identified as a main oxidation product. researchgate.netdntb.gov.uadntb.gov.uacolab.wsresearchgate.net For instance, in the ozone-initiated oxidation of 1,2-dichlorobenzene in an aqueous system catalyzed by V₂O₅ supported on metal oxides (Al₂O₃, SiO₂, and TiO₂), this compound was found to be the primary oxidation product. researchgate.net With 5% V₂O₅ loading on these supports, 100% conversion of 1,2-dichlorobenzene and 100% selectivity towards this compound were observed after 5 hours of ozonation. researchgate.net

Another study exploring manganese-loaded γ-Al₂O₃ and SiO₂ catalysts in the ozone-initiated oxidation of 1,2-dichlorobenzene also identified this compound and 3,4-dichloro-2,5-furandione as products. colab.ws The 5% Mn/SiO₂ catalyst showed high activity, resulting in a 44% conversion of 1,2-dichlorobenzene and an 88% selectivity towards this compound. colab.ws This study indicated that initially formed 3,4-dichloro-2,5-furandione transformed into this compound. colab.ws

These findings highlight that while catalytic oxidation can be effective in transforming other chlorinated compounds, it can also lead to the formation of this compound as an intermediate product. Further research is necessary to explore catalytic oxidation methods specifically aimed at the complete degradation of this compound itself for environmental remediation purposes. AOPs generate highly oxidizing species like hydroxyl radicals, which can degrade organic molecules. researchgate.net The application of AOPs for the degradation of organic pollutants like Paraquat has shown potential due to their efficiency and non-toxic properties. researchgate.net Future catalytic oxidation studies could focus on optimizing conditions and catalysts to mineralize this compound rather than producing it.

Table 1: Formation of this compound from 1,2-Dichlorobenzene Ozonation with Metal Oxide Catalysts

Catalyst SystemSubstrateProcessMain ProductConversion (%)Selectivity to MCA (%)Reference
5% V₂O₅/Al₂O₃1,2-DichlorobenzeneOzonationThis compound100 (5h)100 (5h) researchgate.net
5% V₂O₅/SiO₂1,2-DichlorobenzeneOzonationThis compound100 (5h)100 (5h) researchgate.net
5% V₂O₅/TiO₂1,2-DichlorobenzeneOzonationThis compound100 (5h)100 (5h) researchgate.net
5% Mn/SiO₂1,2-DichlorobenzeneOzonationThis compound4488 colab.ws
2.5% Ni/γ-Al₂O₃1,2-DichlorobenzeneOzonationNot specified (MCA identified as product)65 (24h)Not specified researchgate.net

Mucochloric Acid As a Versatile Building Block in Complex Organic Synthesis

Strategic Utility in the Synthesis of Functionalized Butenolides and Butenolactams

Mucochloric acid is a key starting material for the synthesis of functionalized butenolides and butenolactams. thieme-connect.de These five-membered heterocyclic compounds are prevalent in numerous natural products and exhibit a broad spectrum of biological activities. researchgate.netbenthamdirect.comnih.gov The inherent structure of this compound, which can exist in both open-chain and cyclic forms, provides a versatile platform for constructing these ring systems. google.com

One approach involves the Lewis acid catalyzed addition of active methylene (B1212753) compounds to this compound, leading to the formation of γ-substituted γ-butenolides. acs.orgacs.orgresearchgate.net Indium acetate (B1210297) has been identified as an efficient catalyst for this type of Knoevenagel aldol (B89426) reaction. acs.orgacs.org

Furthermore, this compound is utilized in the synthesis of butenolactams through reductive amination reactions with various amines. nih.govmdpi.comresearchgate.netcapes.gov.br This process typically involves the reaction of this compound with an amine, followed by reduction, providing an efficient route to N-substituted 3,4-dichloro-1,5-dihydropyrrol-2-ones. capes.gov.br For instance, reductive amination with 2,4-dimethoxybenzylamine (B23717) followed by reduction and deprotection has been used to synthesize β-substituted γ-butyrolactams. researchgate.netrsc.org

This compound derivatives have also been incorporated into more complex structures, such as 1,2,3-triazole–butenolide conjugates, synthesized via click chemistry reactions. nih.govmdpi.com This highlights its utility in assembling hybrid molecules with potential biological relevance.

Precursor for Advanced Heterocyclic Compounds

Beyond butenolides and butenolactams, this compound serves as a precursor for a variety of other advanced heterocyclic compounds. researchgate.netbenthamdirect.com Its reactive centers allow for diverse chemical transformations, enabling the construction of different ring systems. researchgate.net

Reactions of this compound with sulfur derivatives, such as aromatic and heterocyclic thiols, can lead to the formation of sulfur-containing heterocycles. researchgate.netinnovareacademics.inresearchgate.nettandfonline.com Under basic conditions, substitution of chlorine atoms can occur, while in acidic media, the hydroxyl group at C5 may be substituted. innovareacademics.inresearchgate.nettandfonline.com

This compound has also been employed in the synthesis of pyridazinones. Reaction with hydrazine (B178648) or substituted hydrazines under appropriate conditions can yield 4,5-dichloro-3-pyridazones. researchgate.net

The molecule's inherent structure, containing a dihalogenated alkene and aldehyde/carboxylic acid functionalities, facilitates its conversion into various heterocyclic scaffolds through different reaction pathways. researchgate.netwikipedia.org

Role in the Preparation of Precursors for Agrochemicals

This compound and its derivatives play a role in the synthesis of precursors for agrochemically important substances. researchgate.netbenthamdirect.cominnovareacademics.in The versatility of mucohalic acids allows for their transformation into compounds with potential applications in the agricultural sector, such as herbicides. nih.gov

While specific detailed examples of agrochemical precursor synthesis solely from this compound in the provided results are limited, the general mention of its utility in this area within the context of mucohalic acids indicates its potential. researchgate.netbenthamdirect.cominnovareacademics.in The ability to synthesize various substituted heterocyclic and acyclic dihalogenated compounds from this compound contributes to its value in this field. researchgate.netbenthamdirect.com

Applications in the Synthesis of Natural Product Analogues

The furanone core structure present in this compound is a common motif in many natural products with diverse biological activities. researchgate.netbenthamdirect.comnih.gov This makes this compound a valuable starting material for the synthesis of natural product analogues. researchgate.netbenthamdirect.com

Analogues of furanone-based natural products, such as rubrolide, have been synthesized using mucohalic acids. nih.govmdpi.comacs.org These synthetic analogues can exhibit biological activities similar to or modified from the parent natural products. nih.govacs.org

The synthesis of glycoconjugates containing the 3,4-dichloro-furan-2(5H)-one or 2H-pyrrol-2-one core, derived from this compound, exemplifies its use in creating analogues of biologically active compounds. nih.govmdpi.comorcid.org These glycoconjugates have shown anticancer activity, demonstrating the potential of this compound in developing new therapeutic agents inspired by natural structures. nih.govmdpi.com

Design of Novel Multifunctionalized Synthons

This compound's high degree of functionality, possessing a carbon-carbon double bond with Z configuration, two halogen atoms, and two carbonyl groups, makes it an excellent starting point for the design and synthesis of novel multifunctionalized synthons. researchgate.netthieme-connect.degoogle.com These synthons can then be used as building blocks for more complex molecular architectures. researchgate.netthieme-connect.de

The selective reactivity of the different functional groups in this compound allows for controlled transformations, leading to synthons with specific arrangements of reactive centers. researchgate.net For example, reactions involving substitution of the chlorine atoms or modifications of the aldehyde and carboxylic acid functionalities can generate diverse intermediates. innovareacademics.inresearchgate.nettandfonline.com

The creation of novel building blocks derived from mucohalic acids, including those for direct vinylogous aldol addition, highlights their utility in developing new synthetic methodologies and accessing complex molecular scaffolds. thieme-connect.deresearcher.lifenih.gov

Stereoselective Synthesis Methodologies Employing this compound

While this compound itself exists in a racemic form due to the chiral center at C5 in its cyclic tautomer, its reactions can be incorporated into stereoselective synthesis methodologies. ingentaconnect.com

Studies have explored the diastereoselectivity observed in reactions involving this compound derivatives, such as the direct vinylogous aldol addition of α,β-dichloro-γ-butenolides and γ-butyrolactams. researcher.lifenih.gov Computational studies have been employed to understand the factors influencing the observed diastereoselectivity in these reactions, including the effect of substituents on the nitrogen atom in the case of γ-butyrolactams. researcher.life

Q & A

Q. What are the optimal laboratory conditions for synthesizing mucochloric acid, and how can its purity be validated?

this compound is synthesized via chlorination of furfural (C₅H₄O₂) in acidic media. A validated protocol involves reacting furfural with chlorine gas (Cl₂) in concentrated hydrochloric acid at 90–100°C for 1–2 hours . Post-synthesis, crystallization in cold water yields white crystals. Purity is confirmed by melting point analysis (124–128°C), HPLC (retention time comparison), and FT-IR spectroscopy (characteristic C=O stretch at 1720 cm⁻¹ and C-Cl at 750 cm⁻¹) . Note: Solubility discrepancies exist in literature (e.g., ethanol solubility varies between sources) ; cross-validate with thermogravimetric analysis (TGA) for decomposition profiles.

Q. What spectroscopic techniques are most effective for structural characterization of this compound derivatives?

For derivatives like pseudothioesters or Diels-Alder adducts, use:

  • ¹H/¹³C NMR : Identify substituents (e.g., cyclohexyl groups in pseudothioesters show δ 1.2–1.8 ppm for CH₂) .
  • X-ray crystallography : Resolve tautomeric forms (e.g., cyclic vs. open-chain structures) .
  • UV-Vis : Monitor conjugation shifts (e.g., adducts with anthracene exhibit λmax ~300 nm due to extended π-systems) .

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

this compound hydrolyzes in water, with stability dependent on pH. At pH < 4, the cyclic tautomer dominates, enhancing electrophilicity for nucleophilic attacks (e.g., thiol additions). Above pH 7, hydrolysis accelerates, forming dichloromaleic acid . Use buffered solutions (pH 4–6) for kinetic studies, validated by LC-MS to track degradation products .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in Diels-Alder reactions?

this compound acts as a dienophile, favoring endo selectivity in Diels-Alder reactions due to secondary orbital interactions between its electron-deficient carbonyl groups and the diene’s π-system . Computational studies (DFT/B3LYP) reveal transition-state stabilization via H-bonding in polar solvents (e.g., MeCN). Experimental validation: Compare yields of anthracene adducts under varying solvent polarities .

Q. How do steric and electronic factors affect the kinetics of nucleophilic substitutions in this compound?

Second-order rate constants (k₂) for reactions with nucleophiles (e.g., thiols, amines) depend on:

  • Steric hindrance : Bulky groups (e.g., tert-butyl) reduce k₂ by 10-fold compared to methyl groups .
  • Electrophilicity : Chlorine’s electron-withdrawing effect increases α,β-unsaturated carbonyl reactivity. Kinetic assays using NBP (4-(4-nitrobenzyl)pyridine) show pH-independent alkylation rates (5.5–8.0), with k₂ = 0.15–0.30 M⁻¹s⁻¹ .

Q. What in vitro models are suitable for assessing this compound’s genotoxicity?

  • Ames Test : Use TA100 Salmonella strains to detect base-pair mutations via histidine reversion .
  • Comet Assay : Measure DNA strand breaks in human lymphocytes exposed to 10–100 µM this compound for 24 hours .
  • HPLC-UV : Quantify etheno-DNA adducts (e.g., ε-carboxyethenoadenosine) formed at pH 4.0 and 90°C .

Q. How can computational chemistry predict this compound’s environmental persistence and degradation pathways?

  • QSAR Models : Estimate biodegradation half-lives (e.g., EPI Suite predicts t₁/₂ = 30 days in soil) .
  • Molecular Dynamics : Simulate hydrolysis pathways in aqueous environments; key intermediates include dichloromaleic anhydride . Validate with LC-HRMS in controlled aquatic microcosms.

Methodological Considerations

Q. How should researchers resolve contradictions in reported solubility and toxicity data for this compound?

  • Solubility : Conflicting reports (e.g., ethanol vs. benzene solubility) may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify crystalline phases .
  • Toxicity : LD₅₀ variations (rat oral: 84–1000 mg/kg) likely reflect purity differences. Standardize assays using ≥98% pure samples (HPLC-validated) and control for hydrolysis products .

Q. What advanced analytical techniques are critical for studying tautomerism in this compound?

  • Variable-Temperature NMR : Track equilibrium shifts between cyclic (lactone) and open-chain (dicarbonyl) forms at 25–100°C .
  • Raman Spectroscopy : Monitor C=O and C-Cl vibrational modes to quantify tautomer ratios in solid vs. solution states .

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms of this compound with biomolecules?

Deuterate this compound at the α-position and measure k₂ for thiol additions. A primary KIE (k_H/k_D > 1) indicates rate-limiting C-S bond formation, while secondary KIEs suggest transition-state polarization .

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